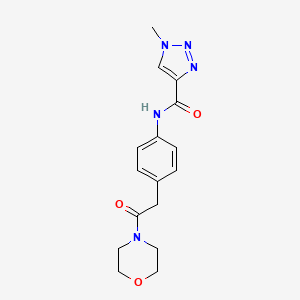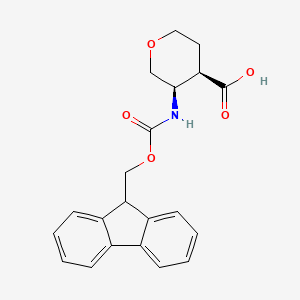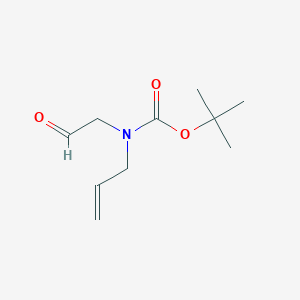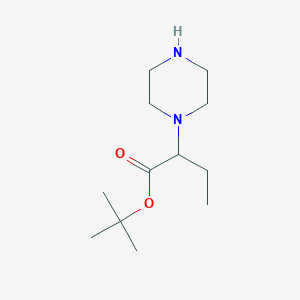
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, also known as MOLT-4, is a chemical compound that has been extensively studied in scientific research. MOLT-4 is a triazole-based compound that has shown potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been the subject of research for its synthesis and crystal structure analysis. Studies have demonstrated methods for synthesizing similar morpholino-based triazole derivatives, highlighting their structural characteristics and potential for further modification to enhance biological activity. For instance, Jiu-Fu Lu and colleagues (2017) reported the synthesis and crystal structure of a closely related compound, detailing its effective inhibition on cancer cell proliferation Jiu-Fu Lu et al., 2017.
Biological Activities
Anticancer Activity
Several studies have focused on the anticancer activities of morpholino-triazole derivatives. Compounds synthesized from morpholino and triazole moieties have shown distinct inhibitory capacities against various cancer cell lines. For example, research by X. Ji and colleagues (2018) and Xuechen Hao and associates (2017) revealed that these compounds possess significant antitumor activities against specific cancer cell lines X. Ji et al., 2018; Xuechen Hao et al., 2017.
Antimicrobial Activity
Morpholino-triazole derivatives have also been explored for their antimicrobial properties. D. Sahin and colleagues (2012) reported the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, demonstrating good or moderate antimicrobial activity D. Sahin et al., 2012. This suggests the potential for developing new antimicrobial agents from such compounds.
Eigenschaften
IUPAC Name |
1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-11-14(18-19-20)16(23)17-13-4-2-12(3-5-13)10-15(22)21-6-8-24-9-7-21/h2-5,11H,6-10H2,1H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKZFGRSLDEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2401958.png)
![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)
![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)
